molecular formula C18H24F2N4O B3013642 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine CAS No. 2097889-52-4

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine

Cat. No. B3013642
CAS RN: 2097889-52-4
M. Wt: 350.414
InChI Key: PIZIBRJGMDIXRA-UHFFFAOYSA-N
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Description

The compound "1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine" is a complex molecule that likely has significance in medicinal chemistry due to the presence of multiple piperidine rings, which are known to be important in drug design. The cyclopenta[c]pyridazine moiety suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives can be approached through various methods. One such method is the piperidine-mediated [3 + 3] cyclization, which has been used to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles under mild conditions . Another approach involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensation reactions, to yield conformationally rigid diamines . These methods highlight the versatility and creativity in synthesizing complex piperidine structures that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The cyclopenta[c]pyridazine and difluoropiperidine moieties suggest a rigid framework that could influence the compound's binding to biological targets. The synthesis of related structures, such as tetrasubstituted cyclopenta[c]piperidines, has been reported, and these compounds have shown axial-equatorial conformational preferences, which are important for their biological activity as potential substance P antagonists .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be quite diverse. For instance, the [3 + 3] cyclization method mentioned earlier is a novel transformation that allows for the functionalization of piperidine rings . Additionally, the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature indicates that piperidine derivatives can participate in cycloaddition reactions under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of fluorine atoms, as in the target compound, can significantly affect the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. The synthesis of fluorinated pyrido[2,3-c]pyridazines has been explored, and these compounds have shown antibacterial activity, although they were less potent than some other pyridonecarboxylic acid antibacterials . The introduction of fluorine atoms into piperidine derivatives is a common strategy to modulate their properties for medicinal chemistry applications.

Scientific Research Applications

Synthesis and Molecular Docking

  • Novel pyridine and fused pyridine derivatives have been synthesized for potential antimicrobial and antioxidant activities. These compounds were evaluated through molecular docking screenings to explore their binding energies against specific target proteins, indicating their potential in drug development (Flefel et al., 2018).

Novel Method for Synthesis

  • A new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, has been proposed. This method offers a simpler and potentially more scalable approach than existing methods, which could be relevant for the production of compounds related to the queried chemical (Smaliy et al., 2011).

Iron-catalyzed Reactions

  • Research into iron(III) halide-promoted reactions has led to the synthesis of six-membered azacycles, showcasing the utility of iron catalysis in organic synthesis. This has implications for the synthesis of heterocyclic compounds, including those similar to the queried compound (Bolm et al., 2004).

Sulfonamides as Terminators

  • The use of triflic acid for inducing cyclization of homoallylic sulfonamides to pyrrolidines has been explored. Such chemical reactions are crucial for the efficient formation of polycyclic systems, which is relevant for the synthesis of complex heterocycles (Haskins & Knight, 2002).

Discovery of Androgen Receptor Downregulator

  • Modifications to a lead compound, including the removal of a basic piperazine nitrogen atom and the introduction of a solubilizing end group, led to the development of a new clinical candidate for treating advanced prostate cancer. This showcases the application of related compounds in therapeutic development (Bradbury et al., 2013).

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N4O/c19-18(20)6-10-24(11-7-18)17(25)13-4-8-23(9-5-13)16-12-14-2-1-3-15(14)21-22-16/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZIBRJGMDIXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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